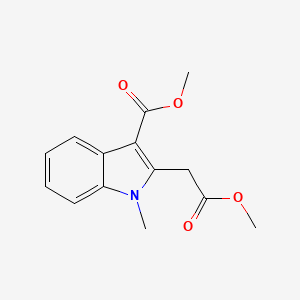
9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid is a complex organic compound with a unique structure that includes hydroxyl, methoxy, and alkyne functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Hydroxylation: Introduction of hydroxyl groups through reactions such as hydroboration-oxidation.
Methoxylation: Addition of methoxy groups using reagents like dimethyl sulfate or methanol in the presence of a base.
Hydroxymethylation: Introduction of hydroxymethyl groups through reactions involving formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9-Hydroxy-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one: A compound with similar hydroxyl and methoxy groups but a different core structure.
9-Hydroxy-8-(hydroxymethyl)-9-phenylnonanoic acid: Another compound with hydroxyl and hydroxymethyl groups but a different aliphatic chain.
Uniqueness
This detailed article provides a comprehensive overview of 9-Hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
78668-64-1 |
|---|---|
Molecular Formula |
C13H22O6 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
9-hydroxy-8-(hydroxymethyl)-10,10-dimethoxydec-5-ynoic acid |
InChI |
InChI=1S/C13H22O6/c1-18-13(19-2)12(17)10(9-14)7-5-3-4-6-8-11(15)16/h10,12-14,17H,4,6-9H2,1-2H3,(H,15,16) |
InChI Key |
ITPWWURFOIACLP-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C(CC#CCCCC(=O)O)CO)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


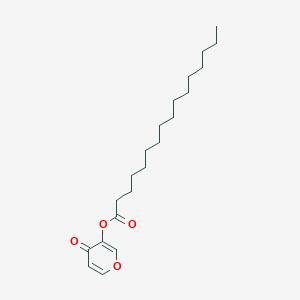
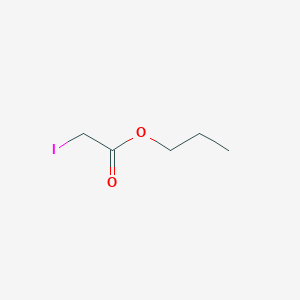

![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)
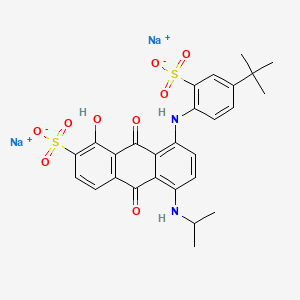

![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)
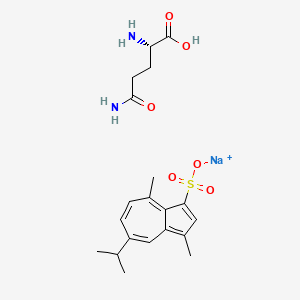
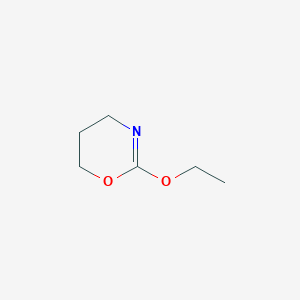
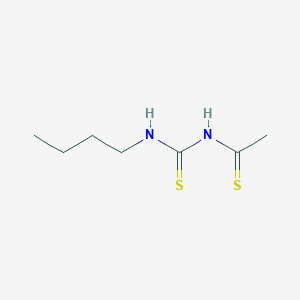
![1H-Indeno[2,1-C][1,2]oxazole](/img/structure/B14435942.png)
